N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)isonicotinamide
Description
N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)isonicotinamide is a heterocyclic compound featuring a triazolopyrazine core substituted with an ethoxy group at the 8-position and an isonicotinamide moiety linked via a methyl group at the 3-position.
Properties
IUPAC Name |
N-[(8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N6O2/c1-2-22-14-12-19-18-11(20(12)8-7-16-14)9-17-13(21)10-3-5-15-6-4-10/h3-8H,2,9H2,1H3,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZBBXMAJKFTMPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=CN2C1=NN=C2CNC(=O)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)isonicotinamide is a synthetic compound belonging to the class of triazolo-pyrazine derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 298.30 g/mol. The structure features a triazolo-pyrazine core that is often associated with diverse pharmacological profiles.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₄N₆O₂ |
| Molecular Weight | 298.30 g/mol |
| CAS Number | 2034599-02-3 |
Anticancer Properties
Research indicates that compounds within the triazolo[4,3-a]pyrazine class exhibit significant anticancer activities. This compound has shown promise as an effective agent against various cancer cell lines.
-
Mechanism of Action :
- The compound interacts with specific molecular targets such as enzymes and receptors involved in cancer progression. It has been observed to inhibit key signaling pathways that are crucial for tumor growth and survival.
- In vitro studies have demonstrated that the compound induces apoptosis in cancer cells through the activation of caspases (caspase 3/7 and caspase 9), which are critical mediators of programmed cell death .
-
Case Studies :
- A study involving derivatives of pyrazolo[4,3-e][1,2,4]triazine demonstrated stronger cytotoxic activity than cisplatin in breast cancer cell lines (MCF-7 and MDA-MB-231). The compounds exhibited selective toxicity towards cancer cells while sparing normal cells .
- Another investigation highlighted that certain derivatives could suppress NF-kB expression and promote pro-apoptotic factors like p53 and Bax, indicating a multifaceted approach to inducing cancer cell death .
Other Biological Activities
In addition to its anticancer properties, this compound may possess other biological activities such as anti-inflammatory effects and antimicrobial properties. These activities can be attributed to its structural characteristics that allow interaction with various biological targets.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Triazolopyrazine Core
Methoxy vs. Ethoxy Substitution
- N-[(8-Methoxy[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide (): Replacing the ethoxy group with methoxy reduces steric bulk but may lower lipophilicity.
Chlorophenyl and Benzamide Derivatives
- N-(4-(4-Chlorophenyl)-8-methyl-6H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-a]pyrimidin-3-yl)benzamide (Compound 9, ): This analogue incorporates a pyrazolo-triazolo-pyrimidine scaffold with a chlorophenyl group and benzamide substituent. However, the absence of an ethoxy group reduces solubility compared to the target compound .
Functional Group Modifications
Amide vs. Ester Linkages
- Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate (I-6230, ): Replacing the isonicotinamide group with an ester-linked pyridazine ring introduces hydrolytic instability but may enhance metabolic clearance. The phenethylamino spacer could improve target engagement through extended conformational flexibility .
Piperazinyl and Trifluoroethyl Substituents
- The trifluoroethyl moiety increases metabolic resistance, while the acetamide linker may mimic the isonicotinamide’s hydrogen-bonding capacity .
Cytotoxicity and Metabolic Regulation
- ω-(7-Aryl-8-oxo-triazolopyrazin-3-yl)alkylcarboxamides ():
These derivatives exhibit cytotoxicity and membrane stabilization, attributed to their carboxylic acid/amide functionalities. The target compound’s ethoxy group may confer superior cerebroprotective activity due to increased blood-brain barrier penetration .
Kinase Inhibition
- Pyrazolo[3,4-d]pyrimidine Derivatives ():
Compounds like 10 (93% yield) demonstrate EGFR-TK inhibition, suggesting the triazolopyrazine core’s role in ATP-binding pocket interactions. The target compound’s isonicotinamide group may offer competitive inhibition advantages over benzamide-based analogues .
Q & A
Q. What are the standard synthetic routes for N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)isonicotinamide, and how are reaction conditions optimized?
Methodological Answer: The synthesis typically involves multi-step organic reactions, including:
- Condensation reactions to form the triazolo[4,3-a]pyrazine core.
- Substitution reactions to introduce the ethoxy group at position 8 and the isonicotinamide moiety via methylene linkage.
Key optimization parameters include: - Temperature control (e.g., reflux at 100°C for cyclization steps) to minimize side reactions .
- Solvent selection (e.g., anhydrous DMF or THF) to enhance reaction efficiency .
- Catalysts like carbonyldiimidazole (CDI) for activating carboxyl groups in coupling reactions .
Purification is achieved via column chromatography or recrystallization using solvents like i-propanol/DMF mixtures .
Q. How is the structural integrity of this compound validated post-synthesis?
Methodological Answer: Validation employs:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the presence of the ethoxy group (δ ~1.3–1.5 ppm for CH₃, δ ~4.0–4.5 ppm for OCH₂) and isonicotinamide protons (aromatic δ ~7.5–8.8 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : To verify the molecular ion peak at m/z 298.306 (C₁₄H₁₄N₆O₂) .
- HPLC-Purity Analysis : Reverse-phase HPLC with UV detection at 254 nm ensures >95% purity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of triazolo-pyrazine derivatives like N-((8-ethoxy-triazolo[4,3-a]pyrazin-3-yl)methyl)isonicotinamide?
Methodological Answer: Contradictions often arise from:
- Variability in assay conditions (e.g., kinase inhibition assays using ATP concentrations from 10–100 μM). Validate using standardized protocols (e.g., Eurofins KinaseProfiler™) .
- Structural analogs with divergent substituents : Compare activity of the ethoxy group vs. methyl/phenyl variants via SAR studies .
- Cellular permeability differences : Use Caco-2 cell monolayers to assess logP (target ~2–3 for optimal bioavailability) .
Q. What methodologies are recommended for identifying the primary biological targets of N-((8-ethoxy-triazolo[4,3-a]pyrazin-3-yl)methyl)isonicotinamide?
Methodological Answer:
- Kinase Profiling : Screen against a panel of 100+ kinases (e.g., AMPK, PI3K) using fluorescence polarization assays .
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) to immobilized protein targets .
- CRISPR-Cas9 Knockout Models : Validate target engagement in cellular models by observing activity loss in kinase-deficient cell lines .
Q. How can researchers optimize the stability and solubility of N-((8-ethoxy-triazolo[4,3-a]pyrazin-3-yl)methyl)isonicotinamide for in vivo studies?
Methodological Answer:
- Solubility Enhancement : Use co-solvents (e.g., 10% DMSO in saline) or formulate as nanocrystals via wet milling .
- Stability Testing : Conduct forced degradation studies under acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions, monitored by HPLC .
- Salt Formation : Explore hydrochloride or mesylate salts to improve aqueous solubility (target >1 mg/mL) .
Q. What strategies are effective for analyzing the compound’s reactivity under varying pH and temperature conditions?
Methodological Answer:
- pH-Dependent Stability : Incubate the compound in buffers (pH 1–10) at 37°C for 24h, followed by LC-MS to identify degradation products (e.g., hydrolysis of the ethoxy group at pH <3) .
- Thermal Gravimetric Analysis (TGA) : Determine decomposition temperature (Td) under nitrogen atmosphere .
- Kinetic Studies : Use Arrhenius plots to predict shelf-life at 25°C based on accelerated stability data (40–60°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
